Methyl formate

Catalog No.
S590261
CAS No.
107-31-3
M.F
C2H4O2
HCOOCH3
C2H4O2
M. Wt
60.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl formate

CAS Number

107-31-3

Product Name

Methyl formate

IUPAC Name

methyl formate

Molecular Formula

C2H4O2
HCOOCH3
C2H4O2

Molecular Weight

60.05 g/mol

InChI

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3

InChI Key

TZIHFWKZFHZASV-UHFFFAOYSA-N

SMILES

COC=O

Solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
4.40 M
28.35 kJ/mol at 25 °C
Soluble in ether, chloroform; miscible with ethanol
In water, 230,000 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 30 (good)
30%

Synonyms

methyl formate, methyl formate, 18O-methyl ester-labeled, methyl formate, formic-18O-acid-O-methyl-labeled, methyl formate, hydride

Canonical SMILES

COC=O

Hydrogenation of Methyl Formate to Methanol

Reaction Kinetics of Methyl Formate + NO2

Combustion Mechanisms of Biodiesel Mixtures

Manufacturing Formamide, Dimethylformamide, and Formic Acid

Blowing Agent for Polyurethane Foam

Replacement for CFCs, HCFCs, and HFCs

Hydrogen Energy Carrier

Agricultural Fumigant

Methyl formate is the simplest example of a carboxylate ester. It is a colorless liquid with an ethereal odor, produced naturally through the decomposition of organic matter []. It is also synthesized commercially for various industrial purposes []. Methyl formate plays a role in some biological processes, but its primary significance lies in its use as a solvent and a versatile intermediate in organic synthesis [].


Molecular Structure Analysis

Methyl formate has a simple molecular structure (CH3OCHO) consisting of a formyl group (HCO) linked to a methyl group (CH3) through an ester linkage (C-O-C). This structure gives rise to several notable features:

  • Polarity: The molecule has a permanent dipole moment due to the electronegativity difference between oxygen and carbon. This polarity influences its solubility and reactivity [].
  • Hydrogen Bonding: The presence of a C=O and an O-H bond allows for weak hydrogen bonding with other molecules, but not to the extent of other formate esters due to the absence of a suitably positioned hydrogen atom on the methyl group [].

Chemical Reactions Analysis

Methyl formate undergoes various chemical reactions relevant to scientific research. Here are some key examples:

  • Synthesis: Methyl formate can be produced from the reaction of methanol and formic acid in the presence of an acid catalyst [].

HCOOH + CH3OH → HCOOCH3 + H2O (Eq. 1)

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl formate breaks down back into its original components, methanol and formic acid [].

HCOOCH3 + H2O → HCOOH + CH3OH (Eq. 2)

  • Formylation Reactions: Methyl formate acts as a formylating agent, transferring the formyl group (HCO) to other molecules in organic synthesis.

Physical And Chemical Properties Analysis

Methyl formate exhibits the following physical and chemical properties:

  • Melting Point: -99 °C []
  • Boiling Point: 31.8 °C []
  • Solubility: Miscible with most organic solvents, slightly soluble in water []
  • Density: 980 kg/m³ []
  • Flammability: Highly flammable liquid with a low flash point [].

Methyl formate is a flammable liquid with moderate to high acute toxicity. It can irritate the skin, eyes, and respiratory system upon exposure []. When handling methyl formate, it is crucial to adhere to safety protocols, including using appropriate personal protective equipment (PPE) and working in a well-ventilated environment [].

Please Note:

  • Due to the focus on scientific research, this analysis omits discussions on the mechanism of action in biological systems.
  • The information provided is not exhaustive, and further research might be necessary for specific applications.

Physical Description

Methyl formate appears as a clear colorless liquid with an agreeable odor. Flash point -27°F. Less dense than water Vapors heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a pleasant odor.
Colorless liquid with a pleasant odor. [Note: A gas above 89°F.]

Color/Form

Colorless liquid [Note: A gas above 89 degrees F].

Boiling Point

88.7 °F at 760 mm Hg (NTP, 1992)
31.7 °C
31.5 °C
32 °C
89°F

Flash Point

-26 °F (NTP, 1992)
-2 °F (-19 °C) (Closed Cup)
-19 °C
-26°F
-2°F

Vapor Density

2.07 (NTP, 1992) (Relative to Air)
2.07 (Air= 1)
Relative vapor density (air = 1): 2.1
2.07

Density

0.977 at 68 °F (USCG, 1999)
0.987 at 15 °C/15 °C
Relative density (water = 1): 0.97
0.98

LogP

0.03 (LogP)
log Kow = 0.03
-0.21

Odor

Agreeable
Pleasant odor.

Melting Point

-147.6 °F (NTP, 1992)
-99.0 °C
-99.8 °C
-100 °C
-148°F

UNII

1MPH591FTG

GHS Hazard Statements

H224: Extremely flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

400 mm Hg at 61 °F ; 476 mm Hg at 68° F (NTP, 1992)
585.73 mmHg
585.7 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 20 °C: 64
476 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

107-31-3

Wikipedia

Methyl formate

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

Reaction of methanol, carbon monoxide, and steam, over a charcoal or sodium methoxide catalyst at 200 degrees C and 200 atmospheres of pressure.
Methyl formate is produced by base-catalyzed carbonylation of methanol.
By heating methanol with sodium formate and hydrochloric acid with subsequent distillation.

General Manufacturing Information

All other basic organic chemical manufacturing
Construction
Fabricated metal product manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Formic acid, methyl ester: ACTIVE
Areginal: mixture of methyl formate and ethyl formate.
As a general industrial solvent it is often mixed with other esters such as ethyl formate, methyl acetate and ethyl acetate.

Analytic Laboratory Methods

Methyl formate was determined in urea-formaldehyde resin adhesive manufacturing wastewater by direct injection onto a gas chromatography column consisting of 22% Ethofat 60/25 on Chromosorb 101.
NIOSH Method S291. Analyte: Methyl formate. Matrix: Air. Procedure: Gas chromatography, flame ionization detection. Method Evaluation: Method was validated over the range of 108 to 542 mg/cu m using a 3 liter sample. Precision (CVt): 0.065. Interferences: Any compound that has the same retention time as methyl formate at the operating conditions described in this method is an interference.
Method: OSHA PV2041; Procedure: Gas chromatography with flame ionization detector; Analyte: methyl formate; Matrix: air; Detection Limit: 1.16 ppm (2.84 mg/cu m).

Clinical Laboratory Methods

Gas chromatographic technique used for the detection of formic acid by forming the methyl formate derivative and injecting it in the vapor phase, which reduces occurrence of interfering substances. The method is sensitive to 0.5 mg/l and linear to at least 1000 mg/l formic acid; throughout the range of 5 to 1000 mg/l, the coefficient of variation is less than 6%. /Formic acid/

Storage Conditions

Store in cool, dry, well-ventilated location. Seperate from alkalis, oxidizing materials, and moisture. Outside or detached storage is prefered.

Dates

Modify: 2023-08-15
Xu et al. Vapour-phase gold-surface-mediated coupling of aldehydes with methanol. Nature Chemistry, doi: 10.1038/nchem.467, published online 29 November 2009 http://www.nature.com/nchem

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